Chemical structure and molecular weight of 3-Bromo-1-(4-chlorophenyl)propan-1-one
Chemical structure and molecular weight of 3-Bromo-1-(4-chlorophenyl)propan-1-one
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
3-Bromo-1-(4-chlorophenyl)propan-1-one (CAS: 33994-12-6) is a specialized
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Structural Analysis
The molecule features a 1,4-disubstituted benzene ring (para-substitution pattern), which imparts significant stability and crystallinity compared to ortho- or meta-isomers. The 3-bromo-1-propanone side chain contains a carbonyl group that activates the adjacent methylene positions, though the terminal bromine (at the
| Property | Data |
| IUPAC Name | 3-Bromo-1-(4-chlorophenyl)propan-1-one |
| Common Name | |
| CAS Registry Number | 33994-12-6 |
| Molecular Formula | |
| Molecular Weight | 247.52 g/mol |
| SMILES | Clc1ccc(C(=O)CCBr)cc1 |
| InChIKey | MWWOVBGKQBUHCV-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl |
Synthesis & Production Protocols
Primary Route: Friedel-Crafts Acylation
The most robust industrial route involves the Friedel-Crafts acylation of chlorobenzene with 3-bromopropionyl chloride. This method is preferred over bromination of 4'-chloropropiophenone, which typically yields the
Reaction Mechanism Logic
-
Electrophile Generation: Aluminum chloride (
) complexes with the acyl chloride to form a resonance-stabilized acylium ion. -
Regioselectivity: The chlorine atom on the benzene ring is an ortho/para director but deactivating. However, steric hindrance at the ortho position strongly favors para-substitution .
-
Stability Control: The reaction must be temperature-controlled (0–25°C) to prevent the elimination of HBr, which would yield the vinyl ketone (1-(4-chlorophenyl)prop-2-en-1-one).
Step-by-Step Protocol
-
Reagents: Chlorobenzene (1.0 equiv, also acts as solvent/substrate), 3-Bromopropionyl chloride (1.05 equiv), Aluminum Chloride (1.1 equiv, anhydrous).
-
Apparatus: 3-neck round-bottom flask, N
atmosphere, reflux condenser, dropping funnel.
-
Setup: Charge the flask with anhydrous
and dry dichloromethane (DCM). Cool to 0°C.[2] -
Acyl Chloride Addition: Add 3-bromopropionyl chloride dropwise over 30 minutes. The solution will darken as the acylium complex forms.
-
Substrate Addition: Add chlorobenzene dropwise, maintaining internal temperature
. -
Reaction: Allow to warm to room temperature (20-25°C) and stir for 3-5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
-
Quench (Critical): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. Note: HCl is required to dissolve aluminum salts and prevent emulsion.
-
Work-up: Separate the organic layer.[3][2] Extract the aqueous layer twice with DCM. Wash combined organics with saturated NaHCO
(to remove acid traces) and brine. -
Purification: Dry over anhydrous MgSO
, filter, and concentrate. Recrystallize the crude solid from Ethanol/Hexane to yield pure product.
Synthesis Workflow Diagram
Caption: Linear workflow for the regioselective synthesis of the target beta-bromo ketone via Friedel-Crafts acylation.
Analytical Characterization
To validate the structure, researchers should look for specific spectroscopic signatures that distinguish the 3-bromo (beta) isomer from the 2-bromo (alpha) isomer.
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
, 400 MHz):- 7.90 (d, J=8.5 Hz, 2H): Aromatic protons ortho to carbonyl (deshielded).
- 7.45 (d, J=8.5 Hz, 2H): Aromatic protons ortho to chlorine.
-
3.75 (t, J=6.5 Hz, 2H):
. The triplet indicates coupling to the adjacent methylene. -
3.45 (t, J=6.5 Hz, 2H):
. -
Differentiation: The
-bromo isomer would show a quartet (1H) and a doublet (3H) if it were a methyl-branched system, or two triplets with significantly different shifts if linear but substituted differently.
Mass Spectrometry (MS)
-
Molecular Ion: Peaks at m/z 246, 248, and 250 will be observed due to the isotopic patterns of both Chlorine (
, 3:1) and Bromine ( , 1:1). -
Fragmentation: Loss of the propyl chain typically yields the 4-chlorobenzoyl cation (m/z 139/141).
Applications in Drug Development[1][11]
This compound serves as a "linchpin" intermediate in medicinal chemistry, particularly for accessing CNS-active scaffolds.
Synthesis of Beta-Amino Ketones
Reaction with secondary amines yields
-
Mechanism: Direct
displacement of the bromine. -
Protocol: React 3-bromo-1-(4-chlorophenyl)propan-1-one with an amine (e.g., piperidine) and
in acetonitrile at 60°C.
Heterocycle Formation
The 1,3-electrophilic character (carbonyl C1 and bromide C3) allows for cyclization with binucleophiles:
-
Pyrazolines: Reaction with hydrazine derivatives.
-
Isoxazoles: Reaction with hydroxylamine.[4]
-
Thiazoles: Reaction with thioamides.
Pathway Visualization
Caption: Divergent synthetic pathways utilizing the 3-bromo ketone core to access distinct pharmaceutical classes.
Safety & Handling (MSDS Highlights)
-
Lachrymator: Like many
- and -halo ketones, this compound is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood. -
Skin Irritant: Corrosive to skin and mucous membranes. Double-gloving (Nitrile) is recommended.
-
Storage: Store at 2-8°C under inert gas. The compound can degrade (release HBr) upon exposure to moisture and light.
References
-
Sigma-Aldrich. 3-bromo-1-(4-chlorophenyl)propan-1-one Product Sheet. Retrieved from
-
BenchChem. Synthesis and Applications of Beta-Halo Ketones. Retrieved from
-
PubChem. Compound Summary: 3-bromo-1-(4-chlorophenyl)propan-1-one. Retrieved from
-
ChemicalBook. CAS 33994-12-6 Data and NMR Spectra. Retrieved from
